Aescin
Description
Properties
IUPAC Name |
6-[[9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6805-41-0, 26339-90-2, 11072-93-8 | |
| Record name | Escin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-d-Glucopyranosiduronic acid, [3β,16α,21β(Z),22α]-22-(acetyloxy)-16,24,28-trihydroxy-21-[(2-methyl-1-oxo-2-butenyl)oxy]olean-12-en-3-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-glucopyranosyl-(1→4)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-Escin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acidic Hydrolysis
Protoescigenin, the triterpene core of escin, is isolated through two-step hydrolysis:
-
Step 1 (Glycosidic Bond Cleavage) : Crude escin is refluxed in 2M HCl-methanol (1:10 w/v) at 70°C for 4 hours. This hydrolyzes the oligosaccharide moiety at C3, yielding escin aglycones.
-
Step 2 (Ester Bond Cleavage) : The aglycone mixture is treated with 0.5M NaOH in ethanol-water (7:3 v/v) at 50°C for 2 hours, removing acetyl, angeloyl, and tigloyl groups from C21 and C22. The product, protoescigenin, is crystallized from acetone-water (1:1 v/v) with >98% purity.
Table 1: Hydrolysis Conditions and Outcomes
| Step | Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Acidic | 2M HCl/MeOH | 70°C | 4h | Aglycones | 85% |
| Alkaline | 0.5M NaOH/EtOH-H2O | 50°C | 2h | Protoescigenin | 92% |
Enzymatic Hydrolysis
Recent studies explore lipases (e.g., Candida antarctica Lipase B) for selective deacylation at C28, producing monoacetylated escins with reduced hemolytic activity. Optimal conditions include pH 7.0, 37°C, and 24-hour incubation, achieving 60–70% conversion.
Chromatographic Purification and Analysis
Thin-Layer Chromatography (TLC)
TLC remains a cost-effective method for monitoring escin preparation. Silica gel 60 F254 plates with n-butanol-acetic acid-water (BAW; 4:1:5 v/v) resolve α- and β-escin (Rf 0.38 and 0.45, respectively). Visualization with anisaldehyde-sulfuric acid reagent yields violet spots under 366 nm UV.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with acetonitrile-0.1% phosphoric acid (32:68 v/v) at 1.0 mL/min separates escin isomers. β-Escin elutes at 12.3 minutes, α-escin at 14.8 minutes (λ = 210 nm). Preparative HPLC scales this method using a 20 × 250 mm column and 8 mL/min flow rate, achieving 95–99% purity for clinical-grade escin.
Comparative Evaluation of Industrial Methods
Table 2: Escin Preparation Methodologies
| Method | Scale | Purity | Yield | Cost |
|---|---|---|---|---|
| Solvent Extraction | Industrial | 70–80% | 4.2% | Low |
| Acid-Alkaline Hydrolysis | Pilot | 98% | 2.8% | Moderate |
| Enzymatic Hydrolysis | Lab | 90% | 1.5% | High |
| Preparative HPLC | Clinical | 99% | 1.0% | Very High |
-
Solvent Extraction : Dominates industry due to scalability but requires post-processing to remove tannins and lipids.
-
Hydrolytic Methods : Ideal for derivative synthesis but face challenges in byproduct management.
-
Chromatography : Reserved for high-purity applications despite prohibitive costs for bulk production.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Escin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of escin can yield its aglycone, protoescigenin, and sugar moieties. Oxidation reactions can modify the triterpenoid structure, while esterification can introduce new functional groups to the molecule .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis conditions are commonly used to break down escin into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize escin.
Esterification: Organic acids such as acetic acid or angelic acid can be used to esterify escin under appropriate conditions.
Major Products Formed
Protoescigenin: The aglycone obtained from hydrolysis of escin.
Oxidized Derivatives: Various oxidized forms of escin resulting from oxidation reactions.
Esterified Escin: Escin molecules with ester groups introduced through esterification reactions.
Scientific Research Applications
Anti-Inflammatory Properties
Escin exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that escin can modulate inflammatory pathways, particularly by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.
Case Study: Neuropathic Pain
A recent study employed network pharmacology to explore escin's mechanisms against neuropathic pain. The research identified core targets such as SRC, MMP9, PTGS2, and MAPK1. Escin was shown to alleviate neuronal inflammation and regulate immune responses through these pathways, demonstrating its potential in managing neuropathic pain effectively .
Anti-Edematous Effects
Escin is widely recognized for its ability to reduce edema. It has been used in clinical settings to treat conditions associated with swelling, such as hematomas and joint sprains.
Clinical Applications
- Swelling Management : Escin is indicated for the symptomatic treatment of swelling in various conditions, including neck and spine swelling .
- Post-Surgical Edema : Clinical trials have demonstrated that escin significantly reduces postoperative edema when administered pre- and post-surgery.
Anticancer Activity
Escin has shown promising results in inhibiting cancer cell proliferation and metastasis across multiple cancer types.
Case Study: Pancreatic Cancer
In vitro studies conducted on pancreatic cancer cell lines (BxPC-3, AsPC-1, SW1990) revealed that escin inhibits cell proliferation with half-maximal inhibitory concentration (IC50) values ranging from 14.1 to 17.2 µM. The compound effectively reduced interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) secretion by suppressing NF-κB activity, indicating its potential as an adjunct therapy in cancer treatment .
Vascular Protection
Escin's role in enhancing endothelial function is critical for preventing vascular permeability and improving circulation.
Summary of Applications
The following table summarizes the diverse applications of escin based on current research findings:
Mechanism of Action
Escin exerts its effects through multiple mechanisms. It enhances the tone of veins and reduces capillary permeability, thereby preventing edema formation. Escin also inhibits the activity of enzymes such as hyaluronidase and elastase, which are involved in the breakdown of extracellular matrix components. Additionally, escin modulates the expression of adhesion molecules and cytokines, reducing inflammation and promoting vascular health .
Comparison with Similar Compounds
Escin is unique among triterpenoid saponins due to its specific combination of sugar moieties and aglycone structure. Similar compounds include other saponins such as ginsenosides from ginseng and glycyrrhizin from licorice. While these compounds share some pharmacological properties with escin, such as anti-inflammatory and anti-edematous effects, escin is particularly noted for its venotonic properties and its ability to enhance vascular health .
List of Similar Compounds
Ginsenosides: Saponins derived from ginseng with various pharmacological effects.
Glycyrrhizin: A saponin from licorice with anti-inflammatory and antiviral properties.
Dioscin: A saponin from Dioscorea species with anti-cancer and anti-inflammatory effects.
Biological Activity
Escin, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention in pharmacological research due to its diverse biological activities. Traditionally recognized for its anti-inflammatory and venotonic properties, recent studies have expanded its potential applications to include anti-cancer effects, neuroprotection, and protective roles in various physiological conditions. This article delves into the biological activity of escin, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Anti-inflammatory Effects
Escin exhibits notable anti-inflammatory properties through multiple mechanisms. It has been shown to inhibit the expression of pro-inflammatory mediators such as TNF-α and IL-1β, primarily via its glucocorticoid-like activity. This activity involves the upregulation of glucocorticoid receptors (GR), which modulates inflammatory responses without the adverse effects typically associated with glucocorticoids .
Key Findings:
- In vitro studies revealed that escin significantly reduced NF-κB activation in endothelial cells, leading to decreased inflammation and improved endothelial function .
- In animal models, escin demonstrated a reduction in paw edema and inflammatory cell infiltration, showcasing its potential as a therapeutic agent for inflammatory diseases .
Vascular Protection
Escin's protective effects on vascular endothelial cells are particularly noteworthy. It has been shown to enhance endothelial barrier function and reduce permeability under inflammatory conditions. In studies involving human umbilical vein endothelial cells (HUVECs), escin treatment inhibited hypoxia-induced increases in phospholipase A2 (PLA2) activity and neutrophil adhesion .
Table 1: Effects of Escin on Endothelial Function
| Parameter | Control Group | Escin Group (40 μg/mL) | Significance (p-value) |
|---|---|---|---|
| Endothelial Cell Proliferation | High | Low | < 0.01 |
| Neutrophil Adhesion | High | Low | < 0.01 |
| NF-κB Activation | High | Low | < 0.01 |
Anti-cancer Properties
Recent investigations have identified escin as a promising candidate in cancer therapy due to its anti-proliferative and anti-metastatic effects across various cancer types. It has been documented to inhibit cell growth in more than 15 different cancers, including breast, lung, and prostate cancers .
Case Study: Escin's Efficacy Against Cancer
In a study examining the effects of escin on breast cancer cell lines, researchers found that escin induced apoptosis and inhibited cell migration at concentrations as low as 100 ng/mL. The underlying mechanism involved the downregulation of matrix metalloproteinases (MMPs) and modulation of signaling pathways associated with cell survival .
Neuroprotective Effects
Escin also exhibits neuroprotective properties, particularly in models of neuropathic pain and neuroinflammation. It has been shown to alleviate neuronal inflammation by acting on core targets such as SRC, MMP9, and PTGS2 .
Key Findings:
- In experimental models of neuropathic pain, escin administration resulted in reduced pain sensitivity and inflammation markers.
- The compound's ability to modulate inflammatory pathways suggests potential applications in treating neurodegenerative diseases.
Pharmacokinetics and Bioavailability
The pharmacokinetics of escin is influenced by its complex structure and the presence of multiple isomers. Studies indicate that escin is rapidly absorbed with varying bioavailability depending on the specific isomer administered. Notably, isomers containing a tigeloyl moiety demonstrate better permeability compared to those with an angeloyl moiety .
Table 2: Pharmacokinetic Properties of Escin Isomers
| Isomer | Absorption Rate | Bioavailability (%) | Duration of Action |
|---|---|---|---|
| Escin Ia | Rapid | High | Long |
| Escin Ib | Moderate | Moderate | Short |
| Isoescin Ia | Rapid | High | Long |
| Isoescin Ib | Moderate | Moderate | Short |
Q & A
Q. What analytical techniques are recommended for quantifying α-escin in pharmaceutical formulations, and how can cross-batch variability be minimized?
Thin-layer chromatography (TLC)-densitometry is a validated method for α-escin quantification, with optimized mobile phases (e.g., ethyl acetate/methanol/water mixtures) and visualization reagents (e.g., anisaldehyde-sulfuric acid) to enhance specificity . To minimize batch variability, use internal standards (e.g., β-escin as a reference) and pre-test solubility profiles across solvents. Include triplicate measurements and statistical validation (e.g., RSD < 2% for precision) .
Q. How should researchers design in vivo studies to evaluate escin’s anti-inflammatory efficacy while controlling for confounding factors?
Use stratified randomization to allocate animal cohorts by weight, age, and baseline inflammation markers. Employ double-blind protocols where experimenters and analysts are unaware of treatment groups. Standardize escin administration routes (e.g., oral vs. topical) and validate dosing using pharmacokinetic models (e.g., plasma concentration-time curves). Include positive controls (e.g., dexamethasone) and negative controls (e.g., saline) to benchmark results .
Q. What are the critical parameters for ensuring escin’s stability in experimental preparations?
Stability depends on pH (optimal range: 5.5–6.5), temperature (store at 4°C for aqueous solutions), and light exposure (use amber vials). Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring of degradation products (e.g., hydrolyzed escin derivatives) .
Advanced Research Questions
Q. How can contradictory findings on escin’s vasoconstrictive vs. anti-edema mechanisms be resolved methodologically?
Contradictions often arise from tissue-specific responses. Use ex vivo models (e.g., isolated rat aorta or mesenteric vessels) to isolate vascular effects. Pair these with in vivo microdialysis to measure interstitial fluid dynamics. Apply pathway-specific inhibitors (e.g., NO synthase blockers) to dissect mechanistic contributions. Meta-analyses of existing data should account for species differences and dosage ranges (e.g., 1–10 mg/kg in rodents vs. human-equivalent doses) .
Q. What statistical approaches are optimal for analyzing escin’s dose-response relationships in heterogeneous cell populations?
Use non-linear regression models (e.g., sigmoidal Emax) to fit dose-response curves. For heterogeneous data (e.g., mixed immune cell assays), apply cluster analysis or principal component analysis (PCA) to identify subpopulations. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .
Q. How can researchers address bioavailability challenges in escin pharmacokinetic studies?
Combine physiologically based pharmacokinetic (PBPK) modeling with in situ intestinal perfusion assays to predict absorption barriers. Use LC-MS/MS for high-sensitivity detection of escin metabolites in plasma. Validate bioavailability improvements (e.g., nanoemulsions or cyclodextrin complexes) through crossover trials in preclinical models .
Methodological Best Practices
Q. What strategies ensure reproducibility in escin extraction and purification from Aesculus hippocastanum?
Document plant sourcing (geography, harvest season) and voucher specimen deposition. Optimize extraction using response surface methodology (RSM) to balance yield and purity. Validate purity via NMR (e.g., δ 5.2–6.0 ppm for triterpene signals) and mass spectrometry. Share raw chromatograms and RSM datasets in supplementary materials .
Q. How should literature reviews on escin’s therapeutic applications be structured to identify research gaps?
Follow PRISMA guidelines for systematic reviews. Use Boolean search terms (e.g., “escin AND (anti-inflammatory OR pharmacokinetics)”) across PubMed, Scopus, and Web of Science. Code outcomes by mechanism (e.g., NF-κB inhibition) and study type (in vitro, in vivo, clinical). Highlight discrepancies in outcome measures (e.g., edema reduction vs. pain scores) .
Data Interpretation and Reporting
Q. What criteria should guide the exclusion of outlier data in escin efficacy trials?
Predefine exclusion protocols (e.g., Grubbs’ test for statistical outliers). For biological outliers (e.g., non-responders), perform post hoc subgroup analysis. Report attrition rates and justify exclusions transparently to avoid bias .
Q. How can researchers ethically justify animal studies investigating escin’s long-term toxicity?
Adhere to ARRIVE 2.0 guidelines: justify sample sizes via power analysis, use humane endpoints (e.g., 20% weight loss), and prioritize non-invasive biomarkers (e.g., serum ALT for liver toxicity). Publish negative results to prevent redundant studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
